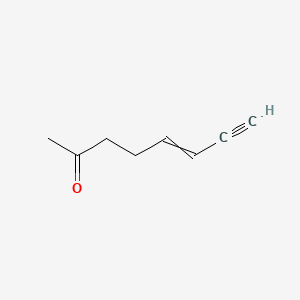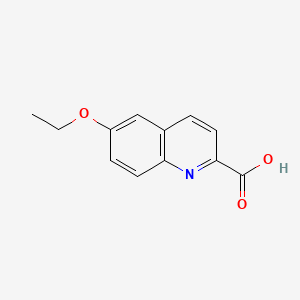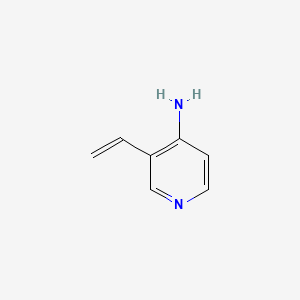
血激肽 1(人)
描述
Hemokinin 1 (HK1) is a member of the tachykinin peptide family with broad expression, particularly in brain areas . It is a selective tachykinin neurokinin 1 (NK1) receptor full agonist . It is also a full agonist at NK2 and NK3 receptors . Hemokinin 1 can produce an opioid-independent analgesia .
Synthesis Analysis
Synthesizing the findings of Hemokinin 1 helps to understand the complexity of its actions and determine its biomarker values and/or drug development potentials . It is involved in the B-cell as well as T-cell development .Molecular Structure Analysis
The three-dimensional structure of Hemokinin 1 in aqueous and micellar environment has been studied by one and two-dimensional proton nuclear magnetic resonance (2D 1H-NMR spectroscopy) and distance geometry calculations . Data shows that Hemokinin 1 was unstructured in an aqueous environment; anionic detergent SDS induces α-helix formation .Chemical Reactions Analysis
Hemokinin 1 activates the MAPK pathway and enhances B cell proliferation and antibody production . It is also involved in the contraction of human and guinea pig airways .Physical And Chemical Properties Analysis
The molecular formula of Hemokinin 1 is C54H84N14O14S . Its molecular weight is 1185.4 g/mol .科学研究应用
Hemokinin 1 (Human) in Scientific Research Applications
Pain Management: Hemokinin 1 (HK-1) has been identified as a mediator of pain, particularly in chronic stress-induced pain scenarios. It binds to the neurokinin 1 receptor (NK1R), similar to Substance P, and is involved in pain transmission. Studies suggest that HK-1 may activate primary sensory neurons via Ca2+ channel-linked receptors, offering new insights into joint pain and potential therapeutic opportunities .
Immune Response: HK-1 also plays a role in immunological processes. It has been found in human bronchi, lung parenchyma, and lung macrophages, indicating its involvement in the immune response of respiratory tissues. The peptide is involved in lymphoid development and may act on mature B cells, potentially affecting immunoregulation .
Inflammation: The involvement of HK-1 in inflammation is closely linked to its role in pain and immune response. Its interaction with NK1R suggests a complex relationship where HK-1 could influence inflammatory processes, although the exact mechanisms and potential receptors beyond NK1R remain to be fully understood .
Respiratory System Function: Research indicates that HK-1 can affect the contraction of human and guinea pig airways, suggesting a role in respiratory system function. The peptide’s effect on cytokine production by lung tissues further supports its significance in respiratory health .
Transcriptomic Alterations: HK-1 induces transcriptomic alterations that could be relevant for understanding its broader biological functions. These alterations may influence various genes involved in cellular processes, shedding light on the molecular pathways affected by HK-1 .
Arthritis-Related Pain: HK-1 has been implicated as a mediator of arthritis-related pain through direct activation of sensory neurons. This suggests that HK-1 could be a target for developing new treatments for arthritis pain .
安全和危害
作用机制
Target of Action
Hemokinin 1 (HK-1) is a tachykinin peptide that is predominantly expressed in non-neuronal tissues . It is known to act through the NK1 tachykinin receptor , similar to Substance P . Several effects are mediated by currently unidentified receptors . It also has a role in immunological processes, inflammation, and pain .
Mode of Action
HK-1’s interaction with its targets results in a variety of physiological changes. For instance, it has been shown to induce calcium influx in primary sensory neurons . This suggests that HK-1 may activate primary sensory neurons via a calcium channel-linked receptor .
Biochemical Pathways
HK-1 is involved in several biochemical pathways. It has been shown to activate the MAPK pathway and enhance B cell proliferation and antibody production . In addition, it has been found to induce transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons . Differentially expressed genes in calcium signaling, such as protease-activated receptor 1 (PAR1) and epidermal growth factor receptor (EGFR), were identified .
Result of Action
It has been shown to have potent nociceptive and stress-regulating effects in a chronic restraint stress paradigm . Moreover, it has been found to have proliferative and antiapoptotic actions on B-cells in vitro .
Action Environment
The action of HK-1 can be influenced by various environmental factors. For instance, stress-induced mechanical hyperalgesia was significantly decreased in HK-1-deleted mice compared to wild types . This suggests that the environment, specifically the presence of stress, can influence the action and efficacy of HK-1 .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLUYYRUFKGTB-XJCFQSCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746659 | |
| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1185.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hemokinin 1 (human) | |
CAS RN |
491851-53-7 | |
| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does hHK-1 interact with its target and what are the downstream effects?
A: hHK-1 exerts its biological activity by interacting with specific membrane proteins, functioning as a neurotransmitter. [] While the provided research doesn't specify the exact protein targets, it highlights hHK-1's role in pain modulation. [] Further research on rat/mouse Hemokinin 1 reveals its interaction with opioid-responsive neurons, contributing to analgesic effects. []
Q2: What is known about the structural characteristics of hHK-1?
A: While the provided research doesn't delve into the specific molecular formula, weight, or spectroscopic data of hHK-1, it emphasizes the use of Molecular Dynamics simulations to study its spatial structure and structure-function relationships. [] This computational approach allows researchers to predict and analyze the three-dimensional conformation of hHK-1, which is crucial for understanding its interactions with other molecules and its biological activity.
Q3: Have any studies investigated the structure-activity relationship (SAR) of hHK-1?
A: Although not directly focusing on hHK-1, the research on Mas-related GPCR X2 (MRGPRX2), a receptor known to interact with various peptides including Hemokinin-1, provides valuable insights into potential SAR. [] The study identified four naturally occurring MRGPRX2 variants that exhibited a loss of function phenotype, indicating that specific amino acid residues within the receptor's extracellular and transmembrane domains are crucial for ligand binding and activation. This suggests that modifications to the hHK-1 peptide sequence could similarly impact its binding affinity and downstream effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)




![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)